molecular formula C18H18ClIN6O4 B1684119 2-Cl-IB-MECA CAS No. 163042-96-4

2-Cl-IB-MECA

Numéro de catalogue: B1684119
Numéro CAS: 163042-96-4
Poids moléculaire: 544.7 g/mol
Clé InChI: IPSYPUKKXMNCNQ-PFHKOEEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)

Namodenoson has been evaluated in clinical trials for its efficacy in treating NAFLD and NASH. A notable Phase 2 study demonstrated its potential to improve liver function and reduce liver inflammation.

Clinical Study Findings

  • Study Design : A double-blind, placebo-controlled trial involving 60 patients with NAFLD, randomized to receive either namodenoson (12.5 mg or 25 mg twice daily) or placebo for 12 weeks.
  • Results :
    • Serum alanine transaminase (ALT) levels decreased significantly in the namodenoson 25 mg group compared to placebo (P = 0.03).
    • At week 16, 36.8% of patients on namodenoson achieved ALT normalization versus 10% in the placebo group (P = 0.038) .
Treatment GroupALT Normalization at Week 16 (%)P-Value
Namodenoson 25 mg36.80.038
Placebo10.0

Advanced Hepatocellular Carcinoma (HCC)

Namodenoson is being investigated as a second-line treatment for advanced HCC, particularly in patients with Child-Pugh B cirrhosis.

Clinical Study Findings

  • Study Design : A randomized, double-blind trial comparing namodenoson to placebo in patients with advanced HCC.
  • Results :
    • Partial response was observed in 8.8% of namodenoson-treated patients compared to none in the placebo group.
    • Disease control rates were statistically superior for namodenoson after four cycles of treatment (18% vs. 7.1%, P = 0.013) .
Response TypeNamodenoson n (%)Placebo n (%)
Complete Response0 (0%)0 (0%)
Partial Response3 (8.8%)0 (0%)
Stable Disease17 (50%)10 (47.6%)
Progressive Disease14 (41.2%)11 (52.4%)

Metabolic Associated Steatotic Liver Disease (MASH)

Recent studies have indicated that namodenoson may also be effective in treating MASH, a condition linked to obesity and metabolic syndrome.

Ongoing Trials

  • A Phase IIb trial is currently assessing the safety and efficacy of namodenoson in patients with biopsy-confirmed MASH.
  • The primary endpoint is the reduction in MASH severity as measured by histological assessments .

Pancreatic Cancer

Namodenoson has received FDA orphan drug designation for pancreatic cancer treatment due to its promising preclinical results.

Preclinical Findings

  • Studies have shown that namodenoson inhibits tumor growth in pancreatic carcinoma by modulating key signaling pathways such as NF-κB and Wnt/β-catenin.
  • In vivo studies demonstrated significant tumor growth inhibition, supporting its further development as a therapeutic agent .

Mécanisme D'action

Target of Action

2-Cl-IB-Meca, also known as Namodenoson, is a high affinity and extremely selective agonist for the A3 adenosine receptor (A3AR) . This receptor is found in various types of cells and plays a crucial role in numerous biological processes.

Mode of Action

Namodenoson binds selectively to the A3AR with a Ki value of 0.33 nM . This interaction inhibits adenylate cyclase activity, which in turn affects various downstream cellular processes .

Biochemical Pathways

Namodenoson modulates key components of several signaling pathways, including the PI3K/AKT/NF-κB , Ras/Raf/MEK1/2/ERK1/2 , Wnt/β-catenin , and Shh/Ptch/Gli pathways . These pathways are involved in cell proliferation, survival, and drug resistance .

Pharmacokinetics

It’s also noted that Namodenoson has been well-tolerated by patients in clinical trials, showing no dose-limiting toxicity or serious drug-related side effects .

Result of Action

Namodenoson has demonstrated anti-proliferative effects on various types of tumors . It decreases tumor cell proliferation, causes cell accumulation in the G1 phase, and inhibits DNA and RNA synthesis . Additionally, it reduces the expression of proteins like β-catenin, patched1 (Ptch1), and glioma-associated oncogene homolog zinc finger protein 1 (Gli1), which are components of the Wnt/β-catenin and Sonic hedgehog/Ptch/Gli transduction pathways .

Action Environment

The efficacy and stability of Namodenoson can be influenced by various environmental factors. For instance, it has been found that the compound enhances the cytotoxic effects of conventional chemotherapy drugs like carboplatin and doxorubicin in certain cellular environments . .

Analyse Des Réactions Chimiques

CF-102 subit différents types de réactions chimiques, notamment :

    Oxydation : CF-102 peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

    Réduction : Des réactions de réduction peuvent être effectuées sur CF-102 pour obtenir des formes réduites du composé.

    Substitution : CF-102 peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène (H2O2) et des agents réducteurs tels que le borohydrure de sodium (NaBH4). Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

CF-102 possède un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action de CF-102 implique la dérégulation des voies de transduction du signal NF-κB et Wnt . Cela conduit à l'apoptose des cellules tumorales et est médié par une diminution des niveaux d'expression de la protéine de signalisation phosphoinositol-3-phosphate (PI3K). Le composé affecte également trois voies de transduction du signal en aval : Wnt, NF-κB et α-SMA, qui contrôlent collectivement l'inflammation, la fibrose et la stéatose hépatiques .

Comparaison Avec Des Composés Similaires

CF-102 est unique par sa forte sélectivité pour le récepteur A3 de l'adénosine, affichant une sélectivité 2500 et 1400 fois plus élevée que les récepteurs A1 et A2A, respectivement . Des composés similaires comprennent :

    2-Cl-IB-MECA : Un précurseur de CF-102 avec une sélectivité similaire pour les récepteurs.

    Cl-IB-MECA : Un autre agoniste du récepteur de l'adénosine avec des profils de sélectivité légèrement différents.

L'unicité de CF-102 réside dans son mécanisme d'action spécifique et ses applications thérapeutiques potentielles dans les maladies du foie .

Activité Biologique

Namodenoson, also known as CF102, is a selective agonist of the A3 adenosine receptor (A3AR) that has emerged as a promising candidate for treating various liver diseases, including non-alcoholic steatohepatitis (NASH) and hepatocellular carcinoma (HCC). This article explores the biological activity of Namodenoson, focusing on its mechanisms of action, effects on various cellular pathways, and its potential therapeutic applications based on recent research findings.

Namodenoson exhibits a multifaceted mechanism of action that includes anti-inflammatory, anti-steatotic, and anti-fibrotic effects. The primary pathways influenced by Namodenoson include:

  • Wnt/β-catenin Pathway : Namodenoson de-regulates this pathway, which is crucial in liver pathology. It reduces the expression of key proteins such as β-catenin and cyclin D1 while increasing glycogen synthase kinase 3β (GSK-3β) levels .
  • NF-κB Pathway : The compound inhibits NF-κB signaling, which is linked to inflammation and cancer progression. This inhibition leads to reduced inflammation in liver tissues .
  • PI3K/Akt Pathway : Namodenoson affects this pathway by downregulating phosphoinositide 3-kinase (PI3K) and Akt, contributing to its anti-cancer effects .

Non-Alcoholic Fatty Liver Disease (NAFLD) and NASH

Namodenoson has shown significant promise in preclinical models of NAFLD and NASH. In murine models, it demonstrated:

  • Reduction in NAFLD Activity Score (NAS) : Treatment with Namodenoson significantly decreased NAS in the STAM model of steato-hepatitis, indicating both anti-inflammatory and anti-steatotic properties .
  • Liver Injury Markers : In models using carbon tetrachloride (CCl4), Namodenoson reversed elevated alanine aminotransferase (ALT) levels to normal values and improved liver inflammation and fibrosis .

Hepatocellular Carcinoma (HCC)

In clinical trials for advanced HCC, Namodenoson exhibited:

  • Anti-tumor Activity : Data from phase I/II trials indicated that patients treated with Namodenoson experienced prolonged overall survival compared to controls. The drug's safety profile was also noted to be excellent .
  • Mechanistic Insights : Studies have shown that Namodenoson modulates apoptotic pathways by upregulating proteins such as Bad and Bax while downregulating NF-κB and Wnt/β-catenin signaling components .

Effects on Pancreatic Cancer

Recent studies have expanded the investigation of Namodenoson's effects beyond liver diseases to include pancreatic cancer:

  • Tumor Growth Inhibition : In vivo studies demonstrated a significant reduction in tumor growth in mice treated with Namodenoson at a dosage of 10 µg/kg twice daily over 35 days. The inhibition rate reached approximately 67.7% compared to control groups .
  • Synergistic Effects with Chemotherapy : When combined with gemcitabine, Namodenoson showed additive inhibitory effects on pancreatic cancer cell proliferation, suggesting potential for combination therapies .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of Namodenoson:

Study FocusKey FindingsReference
NASH ModelReduced NAS; improved liver inflammation and fibrosis; altered Wnt/β-catenin pathway
HCC Clinical TrialsProlonged overall survival; excellent safety profile; modulation of apoptotic pathways
Pancreatic CancerSignificant tumor growth inhibition; synergistic effects with gemcitabine
General MechanismsDe-regulation of NF-κB and PI3K/Akt pathways; modulation of apoptotic proteins

Case Studies

Several case studies highlight the clinical relevance of Namodenoson's biological activity:

  • Phase II Trials in HCC : Patients reported significant improvements in liver function tests post-treatment with Namodenoson, correlating with reduced tumor burden.
  • Preclinical Models for Pancreatic Cancer : Mice treated with Namodenoson showed not only reduced tumor size but also enhanced immune response through increased IL-12 production from natural killer cells .

Propriétés

IUPAC Name

(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClIN6O4/c1-21-16(29)13-11(27)12(28)17(30-13)26-7-23-10-14(24-18(19)25-15(10)26)22-6-8-3-2-4-9(20)5-8/h2-5,7,11-13,17,27-28H,6H2,1H3,(H,21,29)(H,22,24,25)/t11-,12+,13-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSYPUKKXMNCNQ-PFHKOEEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClIN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167504
Record name 2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163042-96-4
Record name Namodenoson [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163042964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Namodenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12885
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro-IB-MECA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAMODENOSON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z07JR07J6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Namodenoson
Reactant of Route 2
Reactant of Route 2
Namodenoson
Reactant of Route 3
Namodenoson
Reactant of Route 4
Namodenoson
Reactant of Route 5
Reactant of Route 5
Namodenoson
Reactant of Route 6
Reactant of Route 6
Namodenoson
Customer
Q & A

Q1: What is the primary molecular target of Cl-IB-MECA?

A1: Cl-IB-MECA acts as a highly selective agonist for the A3AR, a G protein-coupled receptor primarily coupled to the Gi protein. [, , , , , ]

Q2: How does Cl-IB-MECA binding to A3AR affect downstream signaling pathways?

A2: Cl-IB-MECA binding to A3AR activates Gi proteins, leading to the inhibition of adenylate cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, deregulates downstream signaling pathways, including Wnt/β-catenin and NF-κB, ultimately influencing gene expression and cellular responses. [, , , , ]

Q3: What are the consequences of Wnt/β-catenin and NF-κB pathway deregulation by Cl-IB-MECA?

A3: Deregulation of these pathways by Cl-IB-MECA can induce a cascade of events including:

  • Inhibition of cell proliferation: Cl-IB-MECA has been shown to inhibit the growth of various cancer cell lines, including melanoma, pancreatic cancer, and liver cancer, by inducing cell cycle arrest and downregulating proteins involved in cell cycle progression. [, , , , , ]
  • Induction of apoptosis: Cl-IB-MECA can trigger apoptosis in tumor cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death. [, , , ]
  • Anti-inflammatory effects: Cl-IB-MECA exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, IL-6, and IL-8. [, , , , ]
  • Modulation of immune cell function: Cl-IB-MECA can influence the activity of immune cells, including neutrophils, natural killer (NK) cells, and dendritic cells, potentially contributing to its anti-tumor and anti-inflammatory effects. [, , , ]

Q4: Are there any A3AR-independent effects of Cl-IB-MECA?

A4: While Cl-IB-MECA primarily exerts its effects through A3AR, some studies suggest potential A3AR-independent mechanisms at higher concentrations. Further research is needed to fully elucidate these effects. [, ]

Q5: What is the molecular formula and weight of Cl-IB-MECA?

A5: The molecular formula of Cl-IB-MECA is C20H21ClIN7O5, and its molecular weight is 585.8 g/mol. []

Q6: Is there any information available regarding spectroscopic data for Cl-IB-MECA?

A6: The provided research papers primarily focus on the biological activity and therapeutic potential of Cl-IB-MECA. Specific spectroscopic data, such as NMR or IR spectra, are not discussed in detail.

Q7: What in vitro models have been used to study the effects of Cl-IB-MECA?

A7: Numerous in vitro studies have employed various cancer cell lines, including melanoma, pancreatic cancer, liver cancer, and bladder cancer cells, to investigate the anti-proliferative, pro-apoptotic, and anti-inflammatory effects of Cl-IB-MECA. [, , , , , , , , ]

Q8: What in vivo models have been utilized to evaluate the efficacy of Cl-IB-MECA?

A8: Researchers have employed several in vivo models, including:

  • Mouse models of melanoma: Studies have demonstrated that Cl-IB-MECA inhibits tumor growth and metastasis in melanoma-bearing mice. [, ]
  • Murine models of autoimmune arthritis: Cl-IB-MECA has shown efficacy in reducing inflammation and joint damage in models of rheumatoid arthritis. []
  • Rat models of myocardial ischemia/reperfusion injury: Research suggests that Cl-IB-MECA can protect the heart from damage caused by ischemia and reperfusion. [, , ]
  • Mouse models of anthrax infection: Studies indicate that Cl-IB-MECA, in combination with antibiotics, can improve survival in mice infected with Bacillus anthracis. []

Q9: What are the key findings from clinical trials investigating Cl-IB-MECA (Namodenoson)?

A9: Clinical trials have primarily focused on the use of Namodenoson for:

  • Hepatocellular carcinoma (HCC): Phase II trials have shown promising results in patients with advanced HCC and moderate hepatic dysfunction (Child-Pugh B7), demonstrating a favorable safety profile and potential efficacy signals in overall survival. [, , , ]
  • Non-alcoholic steatohepatitis (NASH): A Phase IIa study demonstrated the safety and potential efficacy of Namodenoson in patients with NAFLD, with improvements observed in liver enzymes, fibrosis markers, and steatosis. A Phase IIb trial is currently underway. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.